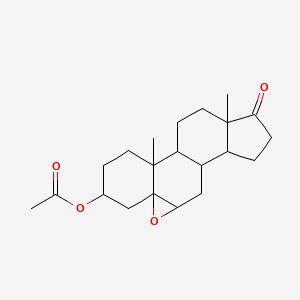
17-Oxo-5,6-epoxyandrostan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-5,6-epoxyandrostan-3-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5,6-position using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Oxidation: Conversion of the hydroxyl group at the 17-position to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Acetylation: Introduction of the acetate group at the 3-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction of the keto group at the 17-position can yield hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, PCC, chromium trioxide.
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Nucleophiles: Alcohols, amines, thiols.
Major Products:
Diols: Formed through the oxidation of the epoxy group.
Hydroxyl Derivatives: Resulting from the reduction of the keto group.
Substituted Derivatives: Formed through nucleophilic substitution of the acetate group.
Chemistry:
Synthesis of Steroidal Derivatives: Used as an intermediate in the synthesis of various steroidal compounds with potential pharmaceutical applications.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in steroid metabolism.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting hormonal pathways.
Industry:
Material Science:
Propiedades
| 14545-93-8 | |
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(2,16-dimethyl-15-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl) acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)24-13-6-9-20(3)16-7-8-19(2)15(4-5-17(19)23)14(16)10-18-21(20,11-13)25-18/h13-16,18H,4-11H2,1-3H3 |
Clave InChI |
RUQCGCWODJEVJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


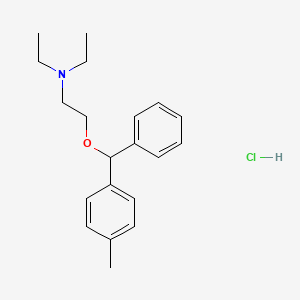

![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
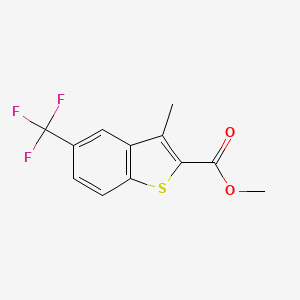
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
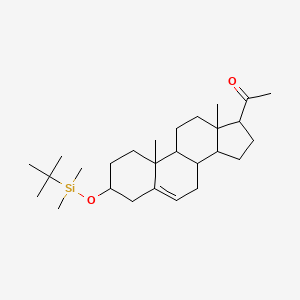
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)

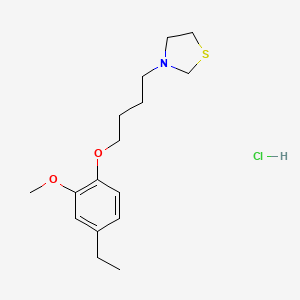
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)
